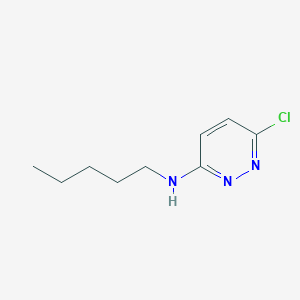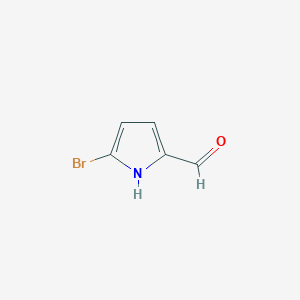
5-Bromo-1H-pyrrole-2-carbaldehyde
Overview
Description
5-Bromo-1H-pyrrole-2-carbaldehyde (5-BP2C) is an organic compound belonging to the class of pyrroles, which are five-membered heterocyclic compounds with a nitrogen atom at the center. 5-BP2C is an important intermediate in the synthesis of a variety of pharmaceuticals, dyes, and other compounds. This compound is widely used in the synthesis of a variety of compounds due to its stability and low reactivity.
Scientific Research Applications
Synthesis of Fluorinated Pyrroles
Researchers have developed new synthetic pathways to create 3-fluoropyrroles using 5-Bromo-1H-pyrrole-2-carbaldehyde. The process involves electrophilic alpha,alpha-difluorination followed by dehydrofluorination, providing a novel approach to access various 3-fluorinated pyrroles efficiently (Surmont et al., 2009).
Flexible Synthesis of Pyrrole-3-carbaldehydes
Another study reports a one-pot, three-component reaction process utilizing 5-Bromo-1,2,3-triazine, terminal alkynes, and primary amines. This method, catalyzed by palladium and mediated by silver, allows for the synthesis of multifunctionalized pyrrole-3-carbaldehydes, showcasing the versatility of this compound in constructing complex organic molecules (Wu et al., 2022).
Atom Transfer Radical Polymerization
The compound has also found applications in polymer science, specifically in the atom transfer radical polymerization (ATRP) of methyl methacrylate. The use of 2-pyridinecarbaldehyde imines, including derivatives of this compound, as ligands in ATRP demonstrates its utility in facilitating homogeneous reactions and producing polymers with desired properties (Haddleton et al., 1997).
Creation of Single Molecule Magnets
Furthermore, this compound has been used in the synthesis of high nuclearity {Mn(III)25} barrel-like clusters. These clusters exhibit single-molecule magnetic behavior, highlighting the compound's role in the development of materials with potential applications in quantum computing and data storage (Giannopoulos et al., 2014).
Antitumor Activity
In the field of medicinal chemistry, derivatives of this compound have been explored for their antitumor properties. A study identified compounds isolated from the spent culture broth of Taiwanofungus camphoratus that showed promising inhibitory effects on tumor cell proliferation, underscoring the compound's potential in drug discovery (Jia et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 5-Bromo-1H-pyrrole-2-carbaldehyde are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets, potentially leading to a variety of physiological changes .
Biochemical Pathways
Pyrrole derivatives have been shown to have potential reducing ability for metal ions , suggesting that they may play a role in redox reactions and related biochemical pathways.
Pharmacokinetics
The compound is a solid under normal conditions and should be stored under an inert atmosphere at 2-8°C . These properties may influence its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s interactions with its targets and its subsequent effects may be influenced by the pH and the presence of other compounds in the environment.
properties
IUPAC Name |
5-bromo-1H-pyrrole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-1-4(3-8)7-5/h1-3,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPGXCJTAOMPRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557685 | |
| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
931-34-0 | |
| Record name | 5-Bromo-1H-pyrrole-2-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1H-pyrrole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
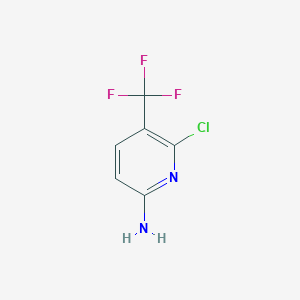
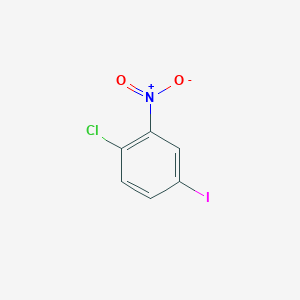
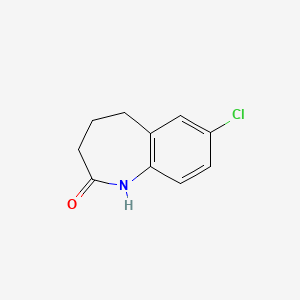
![Bis(oxiran-2-ylmethyl) 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate](/img/structure/B1590747.png)

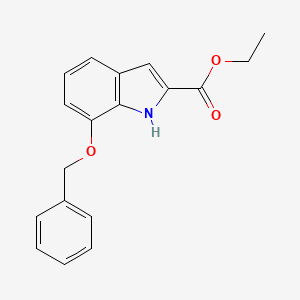
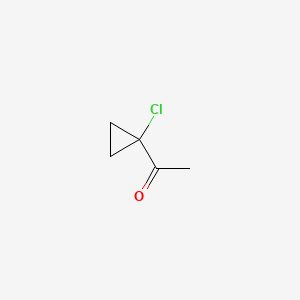
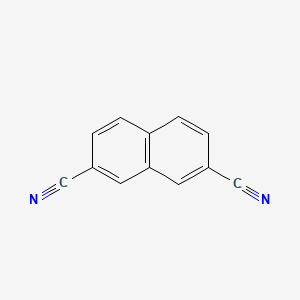
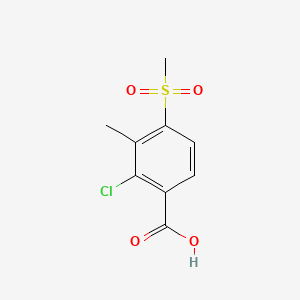

![7-Methoxy-1h-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1590755.png)
